Formation, Biological Significance, and Analysis of O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine in Human Cells
Formation, Biological Significance, and Analysis of O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine in Human Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation, biological implications, and analytical detection of the DNA adduct, O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine. This adduct is a critical biomarker of exposure to propylene oxide (PO), a widely used industrial chemical and a direct-acting mutagen and carcinogen[1][2]. We will explore the chemical mechanism of its formation via direct alkylation of deoxyguanosine, delve into its pro-mutagenic properties that underpin the carcinogenicity of its parent compound, and discuss the primary cellular defense mechanisms, notably the role of O6-alkylguanine-DNA alkyltransferase (AGT). Furthermore, this guide presents detailed methodologies for the sensitive and specific quantification of this adduct in biological samples, offering valuable insights for researchers in toxicology, oncology, and drug development.
Introduction: The Significance of a Minor Adduct
DNA integrity is under constant assault from both endogenous and exogenous agents that can form covalent adducts with DNA bases[3][4]. While many DNA lesions are efficiently repaired, certain adducts are highly mutagenic and can initiate carcinogenesis[3][5]. O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine is one such lesion, formed from the reaction of DNA with propylene oxide (PO)[1][6]. Although it is a minor product compared to other adducts like N7-(2-hydroxypropyl)guanine (N7-HPG), its formation at the O6 position of guanine is of high biological significance[7][8]. This position is critical for the Watson-Crick hydrogen bonding with cytosine. The presence of a bulky alkyl group at this site disrupts normal base pairing during DNA replication, leading to misincorporation of thymine and subsequent G:C to A:T transition mutations, a hallmark of many carcinogens[5][9]. Understanding the pathway of its formation is therefore crucial for assessing the risk associated with PO exposure and for developing strategies to mitigate its genotoxic effects.
The Precursor: Propylene Oxide (PO)
Propylene oxide is a reactive epoxide used extensively in the chemical industry for the production of polyurethanes, propylene glycol, and other chemicals[2]. Human exposure can occur in occupational settings and, to a lesser extent, from environmental sources[10]. PO is classified as a rodent carcinogen and is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects[1][2][11]. Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack by cellular macromolecules, including DNA[1].
While PO can be detoxified in the liver, primarily through enzymatic hydrolysis by epoxide hydrolase to form 1,2-propanediol, a portion of systemically available PO can reach the DNA of various tissues[10]. The balance between detoxification and DNA binding is a critical determinant of individual susceptibility to PO-induced toxicity.
The Formation Pathway: A Direct Alkylation Mechanism
The formation of O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine in human cells is a direct chemical reaction between propylene oxide and the guanine base within the DNA helix.
Chemical Mechanism: SN2 Reaction
Propylene oxide reacts with nucleophilic centers in DNA via a bimolecular nucleophilic substitution (SN2) mechanism[1]. The oxygen atom at the O6 position of guanine acts as a nucleophile, attacking one of the two carbon atoms of the epoxide ring. This attack opens the strained ring, resulting in a covalent bond and the formation of a hydroxypropyl group attached to the guanine base.
Propylene oxide is an asymmetric epoxide. Consequently, nucleophilic attack can occur at either the primary (C2) or the secondary (C1) carbon atom of the epoxide ring.
-
Attack at C2 (less substituted): This pathway leads to the formation of an O6-(2-hydroxypropyl) group.
-
Attack at C1 (more substituted): This pathway results in the formation of an O6-(1-hydroxy-2-propyl) group, which is systematically named O6-(2-hydroxy-1-methylethyl).
While SN2 reactions typically favor attack at the less sterically hindered carbon, the precise ratio of these isomers formed in DNA in vivo is a complex function of the local DNA microenvironment. For the purpose of this guide, we will focus on the specifically named O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine, resulting from the attack at the C1 position.
Causality Insight: The choice of nucleophilic site on the DNA base is critical. While the N7 position of guanine is more nucleophilic and is the major site of alkylation by PO, forming N7-(2-hydroxypropyl)guanine (7-HPG), this adduct is less mutagenic[7][8]. 7-HPG is chemically unstable and can be removed by spontaneous depurination, which can be cytotoxic but is not as directly miscoding as O6-alkylation[7]. The O6 adduct, though formed at a much lower frequency, is more stable and directly interferes with the hydrogen bonding faces of the base, making it a potent pre-mutagenic lesion[5][12].
Caption: Formation of the O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine adduct.
Spectrum of Propylene Oxide-DNA Adducts
It is crucial for researchers to recognize that PO forms a variety of adducts with DNA. Understanding this spectrum is essential for comprehensive toxicological assessment.
| DNA Adduct | Relative Abundance | Biological Significance | Reference |
| N7-(2-hydroxypropyl)guanine (7-HPG) | Major Adduct (>95%) | Biomarker of exposure; less mutagenic but can lead to depurination. | [1][7][8] |
| N3-(2-hydroxypropyl)adenine | Minor Adduct | Can be lost via chemical depurination. | [6][8] |
| O6-(2-hydroxy-1-methylethyl)-dG | Minor Adduct | Highly pro-mutagenic, leads to G:C → A:T transitions. | [5][12] |
| 3-(2-hydroxypropyl)deoxyuridine | Minor Adduct | Formed from initial alkylation of deoxycytidine followed by deamination. | [1][6] |
Cellular Repair: The Role of O6-Alkylguanine-DNA Alkyltransferase (AGT)
Human cells possess a primary defense mechanism against the mutagenic effects of O6-alkylguanine adducts: the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT)[5][12][13].
The Suicide Enzyme Mechanism
AGT functions through a unique, direct damage reversal mechanism[12][14]. It scans the DNA for O6-alkylguanine lesions. Upon recognition, the protein flips the damaged base out of the DNA helix and into its active site[5][14]. The alkyl group (in this case, the 2-hydroxy-1-methylethyl group) is then transferred from the guanine base to a specific cysteine residue within the AGT active site[5][12].
Trustworthiness Insight: This repair process is stoichiometric, not catalytic. The transfer of the alkyl group to the cysteine residue is irreversible, and the alkylated AGT protein is subsequently targeted for ubiquitination and proteasomal degradation[5]. This means that one molecule of AGT can repair only one lesion. Consequently, the cellular capacity to repair O6-alkylguanine adducts is limited by the number of available AGT molecules. High or chronic exposure to alkylating agents can deplete the cellular pool of AGT, leading to an accumulation of these mutagenic lesions and an increased risk of mutation[12][15].
Caption: The suicide repair mechanism of O6-alkylguanine adducts by AGT.
Methodologies for Detection and Quantification
Accurate quantification of O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine is essential for molecular dosimetry studies, risk assessment, and evaluating the efficacy of chemopreventive or therapeutic agents. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[16][17][18].
Experimental Protocol: LC-MS/MS Quantification of O6-(2-hydroxy-1-methylethyl)-dG
This protocol provides a generalized workflow. Optimization of specific parameters (e.g., chromatography gradients, mass spectrometer settings) is essential for each laboratory.
Objective: To quantify the level of O6-(2-hydroxy-1-methylethyl)-dG in DNA isolated from human cells exposed to propylene oxide.
Materials:
-
Human cells (e.g., cultured cell line or primary cells)
-
Propylene oxide (for exposure)
-
DNA isolation kit (e.g., phenol-chloroform or column-based)
-
Nuclease P1, Alkaline Phosphatase
-
Isotopically labeled O6-(2-hydroxy-1-methylethyl)-dG internal standard (e.g., ¹³C, ¹⁵N-labeled)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Methodology:
-
Cell Culture and Exposure:
-
Culture human cells to the desired confluency.
-
Expose cells to varying concentrations of propylene oxide in a sealed, controlled environment for a defined period (e.g., 2-24 hours). Include unexposed control samples.
-
Harvest cells by trypsinization or scraping, wash with PBS, and store cell pellets at -80°C until DNA isolation.
-
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from cell pellets using a high-purity DNA isolation method. The goal is to minimize RNA and protein contamination.
-
Quantify the concentration and assess the purity of the isolated DNA using UV spectrophotometry (e.g., NanoDrop), measuring absorbance at 260 and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
-
DNA Hydrolysis:
-
Expertise Insight: The goal of hydrolysis is to break down the DNA polymer into its constituent nucleosides without degrading the adduct of interest. Enzymatic hydrolysis is preferred over acid hydrolysis for O6-alkylguanine adducts as it is milder and prevents artifact formation.
-
To a known amount of DNA (e.g., 50-100 µg), add the isotopically labeled internal standard. The addition of the standard at this early stage corrects for variations in sample processing and instrument response.
-
Add buffer and Nuclease P1. Incubate at 37°C for 2-4 hours to digest DNA into deoxynucleoside 3'-monophosphates.
-
Add Alkaline Phosphatase and an appropriate buffer. Incubate at 37°C for another 2-4 hours (or overnight) to dephosphorylate the mononucleotides into deoxynucleosides.
-
Stop the reaction and prepare the sample for LC-MS/MS analysis, typically by protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) to clean up the sample.
-
-
LC-MS/MS Analysis:
-
Inject the prepared hydrolysate onto the LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Monitor the specific precursor-to-product ion transition for O6-(2-hydroxy-1-methylethyl)-dG.
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
Deoxyguanosine: Monitor the transition for unmodified deoxyguanosine (dG) to normalize the adduct level to the total amount of guanine in the sample.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte, internal standard, and dG.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known amounts of the adduct standard and the internal standard to determine the absolute amount of the adduct in the sample.
-
Normalize the adduct level to the amount of unmodified dG. The results are typically expressed as adducts per 10⁶ or 10⁸ dG.
-
Caption: Workflow for LC-MS/MS quantification of DNA adducts.
Conclusion for the Field
The formation of O6-(2-hydroxy-1-methylethyl)-2'-deoxyguanosine is a key event in the genotoxicity of propylene oxide. Although it is a minor adduct, its potent pro-mutagenic nature makes it a critical focus for toxicological research and cancer biology. The cellular defense provided by the AGT repair protein highlights a potential mechanism for inter-individual differences in susceptibility to PO-induced carcinogenesis. For researchers and drug development professionals, the ability to accurately quantify this adduct using sensitive LC-MS/MS methods provides a powerful tool for molecular dosimetry, for assessing the genotoxic potential of new chemical entities, and for evaluating the efficacy of interventions aimed at mitigating DNA damage. Continued research into the formation and repair of this and other O6-alkylguanine adducts will further enhance our understanding of chemical carcinogenesis and aid in the development of safer chemicals and more effective cancer therapies.
References
-
Djurić, Z., Hooberman, B. H., Rosnick, D., & Sinsheimer, J. E. (1988). Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA. Chemico-biological interactions, 66(3), 213–223. Available at: [Link]
-
Ghanayem, B. I., & El-Kadi, A. O. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available at: [Link]
-
International Agency for Research on Cancer. (1994). Propylene Oxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. Available at: [Link]
-
Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation research, 462(2-3), 83–100. Available at: [Link]
-
Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd. Environmental health perspectives, 81, 19–22. Available at: [Link]
-
Pegg, A. E., Byers, T. L., & Goodtzova, K. (1995). Repair of DNA containing O6-alkylguanine. Progress in nucleic acid research and molecular biology, 51, 167–223. Available at: [Link]
-
Gollapudi, B. B., Johnson, G. E., Hernandez, L. G., Pottenger, L. H., & Swenberg, J. A. (2019). Understanding the importance of low-molecular weight (ethylene oxide- and propylene oxide-induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions. Environmental and molecular mutagenesis, 60(2), 100–121. Available at: [Link]
-
Ríos-Blanco, M. N., & Swenberg, J. A. (1999). Propylene oxide: mutagenesis, carcinogenesis and molecular dose. Mutation research, 436(2), 135–144. Available at: [Link]
-
Ríos-Blanco, M. N., Faller, T. H., Nakamura, J., & Swenberg, J. A. (2003). Molecular dosimetry of N 7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Carcinogenesis, 24(7), 1239–1245. Available at: [Link]
-
Xu-Welliver, M., & Pegg, A. E. (2002). Repair of Oligodeoxyribonucleotides by O6-Alkylguanine-DNA Alkyltransferase. Biochemistry, 41(25), 8048–8056. Available at: [Link]
-
Gu, Y., & Sancar, A. (2014). Repair of O6-methylguanine adducts in human telomeric G-quadruplex DNA by O6-alkylguanine-DNA alkyltransferase. Nucleic acids research, 42(16), 10518–10527. Available at: [Link]
-
Margison, G. P., & Santibáñez-Koref, M. F. (2024). The DNA Alkyltransferase Family of DNA Repair Proteins: Common Mechanisms, Diverse Functions. International journal of molecular sciences, 25(1), 389. Available at: [Link]
-
Yang, Y., Nikolic, D., Swanson, S. M., & van Breemen, R. B. (2002). Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS. Analytical chemistry, 74(20), 5376–5382. Available at: [Link]
-
Zangar, R. C., Davydov, D. R., & Verma, S. (2012). ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. Toxicology mechanisms and methods, 22(6), 460-482. Available at: [Link]
-
Wang, Y., Zhang, Y., & He, J. (2023). Research progress on the role and mechanism of DNA damage repair in germ cell development. Frontiers in Endocrinology, 14, 1269032. Available at: [Link]
-
Petersen, M. J., Nielsen, S. N., & Schmiegelow, K. (2025). LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards. Analytical and bioanalytical chemistry. Available at: [Link]
-
Yang, Y., Nikolic, D., Swanson, S. M., & van Breemen, R. B. (2002). Quantitative Determination of N7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine in DNA by LC−UV−MS−MS. Analytical Chemistry, 74(20), 5376-5382. Available at: [Link]
-
Prejano, M., & Basile, M. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 653. Available at: [Link]
-
Armaleo, D. (2022). 6: DNA damage and repair mechanisms | Molecular Biology| Biochemistry. YouTube. Available at: [Link]
-
Churchwell, M. I., Beland, F. A., & Doerge, D. R. (2006). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 844(1), 60–66. Available at: [Link]
-
Richardson, F. C., & Richardson, K. K. (1990). Formation of O6-methyldeoxyguanosine at specific sites in a synthetic oligonucleotide designed to resemble a known mutagenic hotspot. Journal of molecular biology, 214(3), 805–813. Available at: [Link]
-
Shaik, S., & Kumar, D. (2018). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Comprehensive Drug Discovery and Development. Royal Society of Chemistry. Available at: [Link]
-
Al-Saffar, Y., & Neama, E. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1073. Available at: [Link]
-
Fouquerel, E., Lormand, J., Bose, A., Lee, H. T., Kim, G. S., Li, J., ... & Myong, S. (2016). Oxidative guanine base damage regulates human telomerase activity. Nature structural & molecular biology, 23(12), 1092-1100. Available at: [Link]
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O 6 -Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 983–992. Available at: [Link]
-
Souliotis, V. L., Kaila, S., Boussiotis, V. A., Pangalis, G. A., & Kyrtopoulos, S. A. (1990). Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine. Carcinogenesis, 11(9), 1577–1583. Available at: [Link]
-
Lee, S. M., Thatcher, N., Crowther, D., & Margison, G. P. (1994). Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy. British journal of cancer, 69(5), 858–862. Available at: [Link]
-
Nebert, D. W., & Dalton, T. P. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. Available at: [Link]
-
Lee, S. M., Thatcher, N., Crowther, D., & Margison, G. P. (1994). Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy. British journal of cancer, 69(5), 858–862. Available at: [Link]
-
Du, H., Wang, P., Li, L., & Wang, Y. (2020). Proteome-Wide Identification of O6-Methyl-2'-deoxyguanosine-Binding Proteins. Journal of the American Chemical Society, 142(31), 13437–13446. Available at: [Link]
-
Matter, B., Liu, X., & Ziegel, R. (2006). Kinetics of O(6)-methyl-2'-deoxyguanosine Repair by O(6)-alkylguanine DNA Alkyltransferase Within K-ras Gene-Derived DNA Sequences. Chemical research in toxicology, 19(4), 582–590. Available at: [Link]
-
Jain, A., & Redinbo, M. R. (2025). 6-thio-2'-deoxyguanosine inhibits telomere elongation by inducing a non-productive stalled telomerase complex. bioRxiv. Available at: [Link]
-
Wang, Y. (2022). Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops. eScholarship, University of California. Available at: [Link]
Sources
- 1. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proteome-Wide Identification of O6-Methyl-2’-deoxyguanosine-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Studies of Alkylated 2′-Deoxyguanosine Lesions and R-loops [escholarship.org]
- 5. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkyl-dCyd to 3-alkyl-dUrd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment: Insights from 15 years of research and collaborative discussions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
